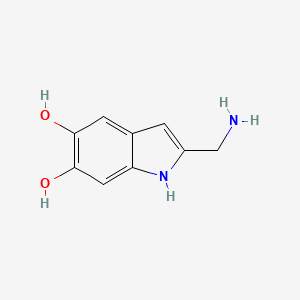![molecular formula C10H10F3NOS B15234190 1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone](/img/structure/B15234190.png)
1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone is a chemical compound known for its unique structure and properties. It is characterized by the presence of an amino group attached to an acetone moiety, with a phenyl ring substituted with a trifluoromethylthio group.
Vorbereitungsmethoden
The synthesis of 1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituent: The trifluoromethylthio group is introduced to the phenyl ring through a nucleophilic substitution reaction.
Amino Group Introduction: The amino group is then introduced via reductive amination, where an appropriate amine is reacted with a carbonyl compound in the presence of a reducing agent.
Final Assembly: The final step involves the coupling of the substituted phenyl ring with the acetone moiety under controlled conditions to yield the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Analyse Chemischer Reaktionen
1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the reaction type and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Wirkmechanismus
The mechanism by which 1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its binding affinity and specificity, while the amino group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone can be compared with similar compounds such as:
1-Amino-1-[4-(trifluoromethyl)phenyl]acetone: Lacks the thio group, resulting in different chemical properties and reactivity.
1-Amino-1-[4-(methylthio)phenyl]acetone: Contains a methylthio group instead of trifluoromethylthio, affecting its biological activity and applications.
1-Amino-1-[4-(chloromethylthio)phenyl]acetone:
The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C10H10F3NOS |
|---|---|
Molekulargewicht |
249.25 g/mol |
IUPAC-Name |
1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5,9H,14H2,1H3 |
InChI-Schlüssel |
NUYPASYGKOGMCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=C(C=C1)SC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


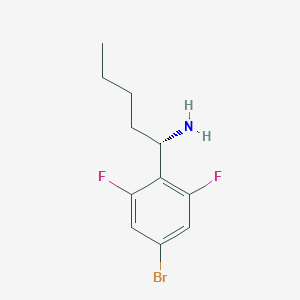

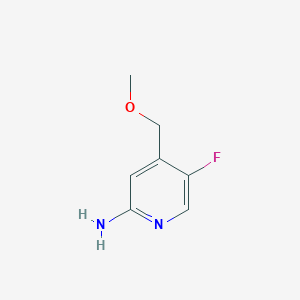
![Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B15234140.png)
![Hexahydrospiro[[1,3]dioxolane-2,7'-pyrido[1,2-a]pyrazin]-3'(2'H)-one](/img/structure/B15234146.png)
![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid](/img/structure/B15234152.png)
![tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15234156.png)

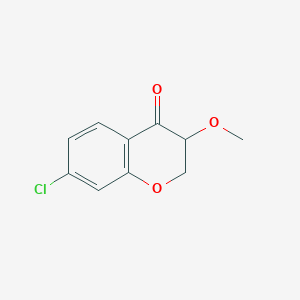
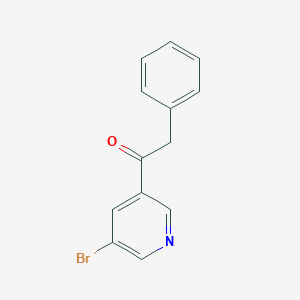
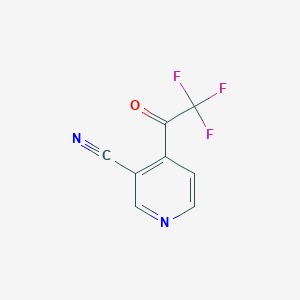
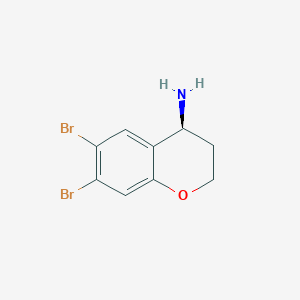
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15234183.png)
